4-Phenylsulfanyl-hexan-3-one
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Overview
Description
4-Phenylsulfanyl-hexan-3-one is an organic compound with the molecular formula C12H16OS It is characterized by the presence of a phenylsulfanyl group attached to a hexanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylsulfanyl-hexan-3-one typically involves the reaction of 4-phenylsulfanyl-1-butanol with a suitable oxidizing agent. One common method is the oxidation of 4-phenylsulfanyl-1-butanol using pyridinium chlorochromate (PCC) in dichloromethane. The reaction proceeds under mild conditions and yields the desired ketone product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Phenylsulfanyl-hexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Phenylsulfanyl-hexan-3-one involves its interaction with specific molecular targets. The phenylsulfanyl group can undergo redox reactions, influencing the compound’s reactivity and interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Phenylsulfanyl-butan-2-one
- 4-Phenylsulfanyl-pentan-3-one
- 4-Phenylsulfanyl-heptan-3-one
Uniqueness
4-Phenylsulfanyl-hexan-3-one is unique due to its specific chain length and the position of the phenylsulfanyl group. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .
Properties
CAS No. |
57768-33-9 |
---|---|
Molecular Formula |
C12H16OS |
Molecular Weight |
208.32 g/mol |
IUPAC Name |
4-phenylsulfanylhexan-3-one |
InChI |
InChI=1S/C12H16OS/c1-3-11(13)12(4-2)14-10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3 |
InChI Key |
HKJOUZGGWQTKRD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)CC)SC1=CC=CC=C1 |
Origin of Product |
United States |
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